molecular formula C12H9F3N2S B14099675 6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine-4(3H)-thione

6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine-4(3H)-thione

Cat. No.: B14099675
M. Wt: 270.28 g/mol
InChI Key: OBKONYOKMTYGGA-UHFFFAOYSA-N
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Description

6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine-4(3H)-thione is a compound belonging to the pyrimidine family, characterized by the presence of a trifluoromethyl group attached to the phenyl ring. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely studied due to their significant biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine-4(3H)-thione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-(trifluoromethyl)benzaldehyde with thiourea in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine-4(3H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine-4(3H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine-4(3H)-thione involves the inhibition of endoplasmic reticulum (ER) stress and apoptosis pathways. It interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of ER chaperones and apoptosis markers. This results in its neuroprotective and anti-inflammatory effects .

Properties

Molecular Formula

C12H9F3N2S

Molecular Weight

270.28 g/mol

IUPAC Name

6-methyl-2-[4-(trifluoromethyl)phenyl]-1H-pyrimidine-4-thione

InChI

InChI=1S/C12H9F3N2S/c1-7-6-10(18)17-11(16-7)8-2-4-9(5-3-8)12(13,14)15/h2-6H,1H3,(H,16,17,18)

InChI Key

OBKONYOKMTYGGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=S)N=C(N1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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